Phtalate de méthyle et de 2-éthylhexyle

Vue d'ensemble

Description

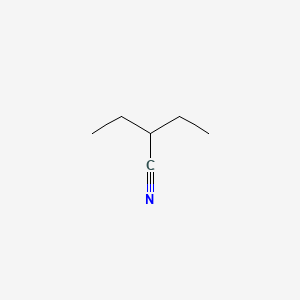

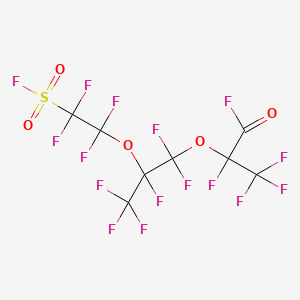

“Methyl 2-ethylhexyl phthalate” is a chemical compound with the formula C17H24O4 . It is part of a family of synthetic chemicals known as phthalates, which are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics .

Synthesis Analysis

Phthalates, including “Methyl 2-ethylhexyl phthalate”, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of diethyl phthalate is illustrative of this process . The properties of the phthalate can be varied by changing the alcohol, allowing for a wide range of products .

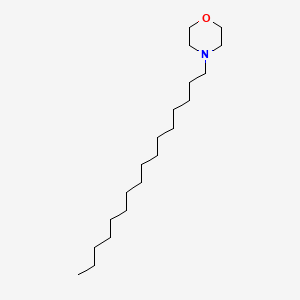

Molecular Structure Analysis

The molecular structure of “Methyl 2-ethylhexyl phthalate” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 .

Chemical Reactions Analysis

“Methyl 2-ethylhexyl phthalate” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Physical And Chemical Properties Analysis

“Methyl 2-ethylhexyl phthalate” has a density of 1.0±0.1 g/cm3, a boiling point of 326.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and its flash point is 171.6±8.5 °C .

Applications De Recherche Scientifique

Structure chimique et propriétés

Le MEHP est un composé chimique de formule C17H24O4 . Il s'agit d'un ester méthylique du phtalate de 2-éthylhexyle, largement utilisé dans l'industrie comme plastifiant . La masse molaire du MEHP est de 292,3701 .

Utilisation dans les études de biodégradation

Les scientifiques utilisent le MEHP pour étudier la façon dont le corps absorbe, métabolise et élimine les phtalates. En administrant des doses contrôlées de MEHP à des animaux de laboratoire, les chercheurs peuvent suivre les produits de dégradation et les voies d'excrétion. Ces informations aident les scientifiques à comprendre les risques potentiels pour la santé associés à l'exposition aux phtalates.

Rôle dans la durabilité environnementale

Les phtalates, y compris le MEHP, sont souvent utilisés pour augmenter la malléabilité et la flexibilité des matériaux polymères . Cependant, leur persistance et leur détection dans divers milieux environnementaux sont devenues des problèmes importants ces dernières décennies . La biodégradation des phtalates à l'aide de micro-organismes pourrait jouer un rôle important . Ce travail donne un aperçu de la pollution par les phtalates et de la biodégradation comme approche durable pour leur élimination des principales matrices environnementales .

Impact sur la santé reproductive

Les phtalates sont connus pour perturber le système endocrinien, affectant la santé reproductive et le développement physique . Le DEHP et le MEHP, son principal métabolite, ont été identifiés comme des perturbateurs endocriniens affectant les systèmes de reproduction dans les milieux aquatiques naturels .

Utilisation dans les applications industrielles

Les phtalates, y compris le MEHP, sont fréquemment utilisés comme plastifiants dans une variété d'industries car ils offrent une excellente durabilité et stabilité . La production mondiale annuelle était estimée à plus de 5,5 millions de tonnes .

Rôle dans la recherche

Le MEHP est utilisé dans la recherche pour comprendre les risques potentiels pour la santé associés à l'exposition aux phtalates. Il est également utilisé pour étudier l'impact environnemental et la biodégradation des phtalates .

Mécanisme D'action

Target of Action

Methyl 2-ethylhexyl phthalate (MEHP) is known to interact with various cellular targets. One of the primary targets of MEHP is the peroxisome proliferator-activated receptor (PPARα), a key regulator of lipid metabolism . MEHP can activate PPARα, leading to changes in gene and protein expression .

Mode of Action

MEHP interacts with its targets, primarily PPARα, leading to changes in cellular processes. The activation of PPARα by MEHP can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress . This interaction can also lead to changes in intracellular kinase activities .

Biochemical Pathways

MEHP affects several biochemical pathways. It is known to promote fatty acid synthesis in liver cells, leading to non-alcoholic fatty liver disease (NAFLD) . Additionally, MEHP can alter the action potential activities of neurons, indicating potential effects on neuronal excitability and ion channel activities .

Pharmacokinetics

The pharmacokinetics of MEHP involve several stages, including absorption, distribution, metabolism, and excretion (ADME). Higher molecular weight phthalates like MEHP are primarily absorbed through ingestion, while lower molecular weight phthalates can be absorbed through inhalation and dermal pathways . Once absorbed, MEHP undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites then enter the bloodstream and reach the liver for further detoxification before being excreted via urine and/or feces .

Result of Action

The action of MEHP at the molecular and cellular level results in several effects. It can lead to increased cell proliferation and inhibition of apoptosis . In liver cells, MEHP can promote fatty acid synthesis, leading to NAFLD . In neurons, MEHP can alter action potential activities, potentially affecting neuronal excitability and ion channel activities .

Action Environment

The action, efficacy, and stability of MEHP can be influenced by various environmental factors. Phthalates like MEHP are known to be persistent in the environment and can be detected in various environmental media . They are known to be degraded slowly by non-biological processes such as hydrolysis and photodecomposition, but biodegradation by microorganisms can play a significant role . The environmental fate, transport, and degradation of MEHP are highly dependent on its physical and chemical properties .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 2-ethylhexyl phthalate is known to disrupt the endocrine system, affecting reproductive health and physical development . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Cellular Effects

Methyl 2-ethylhexyl phthalate has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce oxidative stress and inhibit follicle growth .

Molecular Mechanism

Methyl 2-ethylhexyl phthalate exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Temporal Effects in Laboratory Settings

The effects of Methyl 2-ethylhexyl phthalate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 2-ethylhexyl phthalate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Methyl 2-ethylhexyl phthalate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .

Transport and Distribution

Methyl 2-ethylhexyl phthalate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)